SB-435495
CAS No.: 304694-39-1
Cat. No.: VC1880498
Molecular Formula: C38H40F4N6O2S
Molecular Weight: 720.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 304694-39-1 |
---|---|
Molecular Formula | C38H40F4N6O2S |
Molecular Weight | 720.8 g/mol |
IUPAC Name | N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-5-[(1-methylpyrazol-4-yl)methyl]-4-oxopyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide |
Standard InChI | InChI=1S/C38H40F4N6O2S/c1-4-46(5-2)18-19-47(23-27-6-10-30(11-7-27)31-12-14-33(15-13-31)38(40,41)42)35(49)25-48-24-32(20-29-21-43-45(3)22-29)36(50)44-37(48)51-26-28-8-16-34(39)17-9-28/h6-17,21-22,24H,4-5,18-20,23,25-26H2,1-3H3 |
Standard InChI Key | VGIQUSQBXZXBGW-UHFFFAOYSA-N |
SMILES | CCN(CC)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)CN3C=C(C(=O)N=C3SCC4=CC=C(C=C4)F)CC5=CN(N=C5)C |
Canonical SMILES | CCN(CC)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)CN3C=C(C(=O)N=C3SCC4=CC=C(C=C4)F)CC5=CN(N=C5)C |
Introduction
Chemical Structure and Properties
SB-435495 is a small molecule inhibitor with the molecular formula C38H40F4N6O2S . Its systematic IUPAC name is N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-5-[(1-methylpyrazol-4-yl)methyl]-4-oxopyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide . This complex structure confers its highly specific inhibitory activity against Lp-PLA2.
Physical and Chemical Characteristics
The key physical and chemical properties of SB-435495 are summarized in Table 1.
Property | Value |
---|---|
Molecular Formula | C38H40F4N6O2S |
Molecular Weight | 720.8 g/mol |
CAS Registry Number | 304694-39-1 |
InChIKey | VGIQUSQBXZXBGW-UHFFFAOYSA-N |
Physical State | Solid |
Hazard Statements | H302-H315-H319 (Harmful if swallowed, causes skin irritation, causes serious eye irritation) |
Solubility Preparation | For 1mM solution: 1.39mL solvent per 1mg |
Table 1: Physical and chemical properties of SB-435495
Structural Features
The chemical structure of SB-435495 contains several key functional groups that contribute to its potent inhibitory activity against Lp-PLA2:
-
A pyrimidinone core structure
-
A 4-fluorophenyl methylsulfanyl group
-
A 1-methylpyrazol-4-yl methyl substituent
-
A biphenyl system with a trifluoromethyl group
-
A diethylaminoethyl substituent
These structural elements were carefully designed to optimize binding to the Lp-PLA2 enzyme active site, resulting in the compound's remarkable potency .
Development History
SB-435495 was developed by GlaxoSmithKline (GSK) as part of a series of inhibitors of recombinant lipoprotein-associated phospholipase A2 . The compound emerged from medicinal chemistry efforts focused on functionalizing amido substituents in a series of 1-(biphenylmethylacetamido)-pyrimidones .
Discovery and Optimization
Mechanism of Action
Lp-PLA2 Inhibition
SB-435495 functions as a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme that hydrolyzes oxidized phospholipids in low-density lipoproteins (LDL) . The enzyme normally cleaves oxidized phospholipids to generate lysophosphatidylcholine (LPC) and oxidized free fatty acids, which are bioactive products implicated in various inflammatory processes .
Significance of Lp-PLA2 as a Target
Lp-PLA2 has been identified as a key contributor to vascular inflammation and endothelial dysfunction. The enzyme is produced primarily by macrophages and other inflammatory cells and circulates in the bloodstream primarily bound to low-density lipoproteins . Several studies have established Lp-PLA2 as an independent marker for coronary endothelial dysfunction and cardiovascular risk .
The pathophysiological role of Lp-PLA2 is linked to its enzymatic activity:
-
Lp-PLA2 hydrolyzes oxidized phospholipids in LDL particles
-
This hydrolysis generates lysophosphatidylcholine (LPC) and oxidized free fatty acids
-
These bioactive products promote inflammation and endothelial dysfunction
By inhibiting Lp-PLA2, SB-435495 blocks the production of these proinflammatory mediators, potentially reducing vascular inflammation and improving endothelial function .
Pharmacological Effects
Effects on Endothelial Function
Research has demonstrated that SB-435495 exerts significant protective effects on endothelial cells exposed to oxidative stress. In a study using human umbilical vein endothelial cells (HUVECs) exposed to oxidized low-density lipoprotein (oxLDL), treatment with SB-435495 led to several beneficial effects on endothelial function .
The key findings from this research are summarized in Table 2:
Parameter | Effect of SB-435495 Treatment | Significance |
---|---|---|
Lp-PLA2 Protein Expression | Significantly inhibited | p<0.01 |
Cell Viability | Significantly increased | p<0.05 |
Nitric Oxide (NO) Expression | Significantly increased | p<0.05 |
Endothelin-1 (ET-1) Expression | Significantly decreased | p<0.05 |
ICAM-1 Expression | Significantly decreased | p<0.05 |
PECAM-1 Expression | Significantly decreased | p<0.05 |
Table 2: Effects of SB-435495 on endothelial cells exposed to oxidized LDL
These findings suggest that inhibition of Lp-PLA2 by SB-435495 protects endothelial cells from oxidative damage, improves vasorelaxation capacity (increased NO, decreased ET-1), and reduces expression of adhesion molecules that promote inflammation (ICAM-1, PECAM-1) .
Effects on AMPK Activation
A significant finding from research with SB-435495 is its effect on AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. Treatment of oxLDL-exposed HUVECs with SB-435495 led to increased expression levels of AMPKα and phosphorylated-AMPKα (T172) .
This activation of AMPK appears to mediate many of the protective effects of Lp-PLA2 inhibition. When AMPK activation was blocked using compound C, the beneficial effects of SB-435495 on cell viability, NO/ET-1 expression, and adhesion molecule expression were attenuated . This suggests that AMPK activation is a critical mechanism by which SB-435495 protects endothelial function.
Research Applications
Cardiovascular Research
SB-435495 has served as an important tool in cardiovascular research, particularly in studies investigating the relationship between Lp-PLA2 and endothelial dysfunction. Research utilizing this compound has established that Lp-PLA2 is independently associated with coronary endothelial dysfunction, even after controlling for traditional cardiovascular risk factors .
In clinical studies, elevated plasma levels of Lp-PLA2 have been observed in patients with various forms of coronary artery disease (CAD), including stable angina pectoris, unstable angina pectoris, acute coronary syndromes, and acute myocardial infarction . This has heightened interest in Lp-PLA2 inhibitors like SB-435495 as potential therapeutic agents for cardiovascular diseases.
Ocular Disease Research
SB-435495 has been utilized in research on ocular diseases, particularly those involving breakdown of the blood-retinal barrier (BRB). In diabetic retinopathy models, the compound demonstrated efficacy in preventing BRB dysfunction, suggesting a role for Lp-PLA2 in the pathogenesis of diabetic macular edema .
The research indicated that:
-
Systemic administration of SB-435495 (10 mg/kg) suppressed BRB breakdown in diabetic rats
-
This effect was comparable to intravitreal VEGF neutralization
-
Combined inhibition of Lp-PLA2 and VEGF provided additive protection against BRB dysfunction
-
The mechanism involved prevention of lysophosphatidylcholine (LPC)-induced vascular leakage
These findings suggest potential new therapeutic approaches for diabetic retinopathy that could complement existing anti-VEGF therapies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume